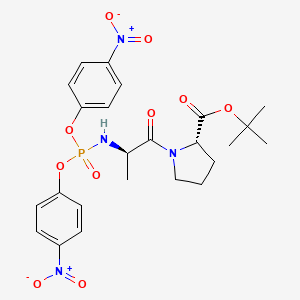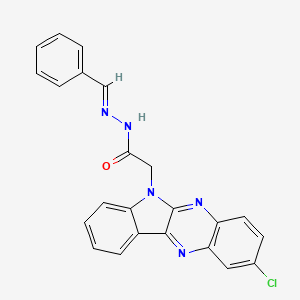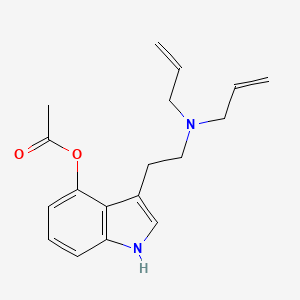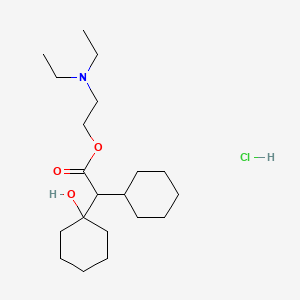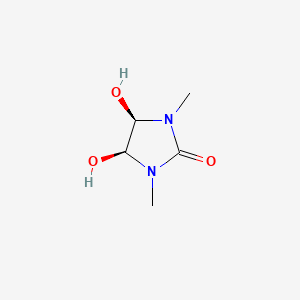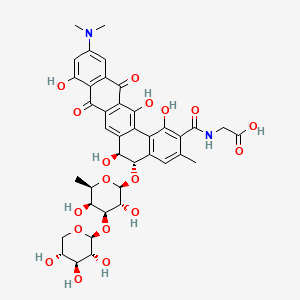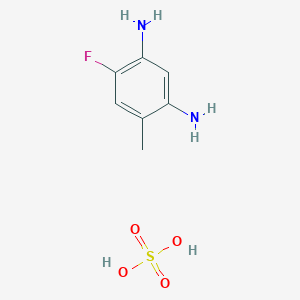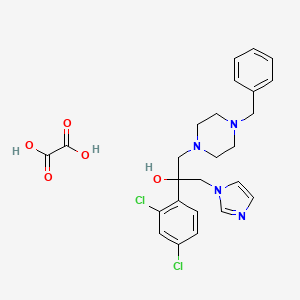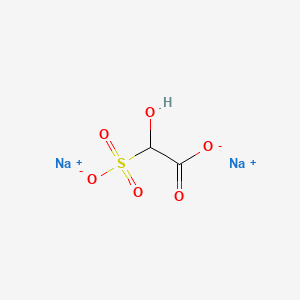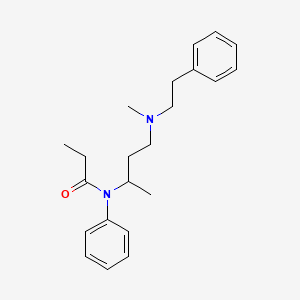
Secofentanyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Secofentanyl is an opioid derivative and an analogue of fentanyl, where the piperidine ring has been cleaved to form an open-chain structure. It is significantly less potent than fentanyl itself but still exhibits a potency 5-6 times greater than morphine in animal tests .
準備方法
Secofentanyl can be synthesized through a five-step synthetic approach to various acyclic 1,3-diamines. The process begins with the aminolysis of methyl acetoacetate with methylphenethylamine, followed by a series of reactions including regio and chemoselective g-alkylation, reductive amination, and reductive deoxygenation. The final step involves N-acylation of the diamines with propionyl chloride .
化学反応の分析
Secofentanyl undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Secofentanyl has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of opioid derivatives.
Biology: It is used in pharmacological studies to understand the effects of opioids on biological systems.
Medicine: It is investigated for its potential use as an analgesic, although its lower potency compared to fentanyl limits its clinical applications.
作用機序
Secofentanyl exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The molecular targets and pathways involved are similar to those of other opioids, including the activation of G-protein coupled receptors and inhibition of adenylate cyclase .
類似化合物との比較
Secofentanyl is compared with other similar compounds such as:
Fentanyl: this compound is less potent than fentanyl but still more potent than morphine.
Benzylfentanyl: Another fentanyl analogue with different structural modifications.
Homofentanyl: Similar to secfentanyl but with variations in the side chain structure.
Diampromide: An opioid analgesic with a different chemical structure but similar pharmacological effects.
This compound’s uniqueness lies in its open-chain structure, which differentiates it from other fentanyl analogues that typically retain the piperidine ring .
特性
CAS番号 |
253342-66-4 |
|---|---|
分子式 |
C22H30N2O |
分子量 |
338.5 g/mol |
IUPAC名 |
N-[4-[methyl(2-phenylethyl)amino]butan-2-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H30N2O/c1-4-22(25)24(21-13-9-6-10-14-21)19(2)15-17-23(3)18-16-20-11-7-5-8-12-20/h5-14,19H,4,15-18H2,1-3H3 |
InChIキー |
TVSLDWMMAUJGPV-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)CCN(C)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


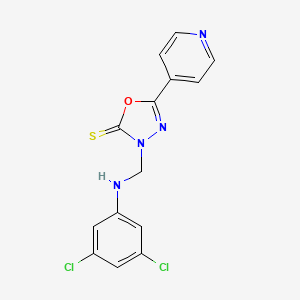
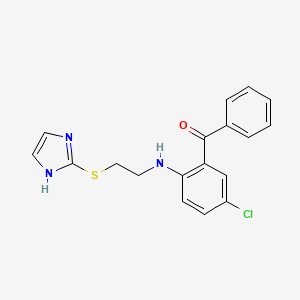
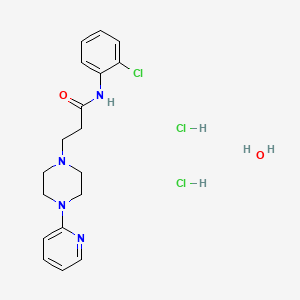
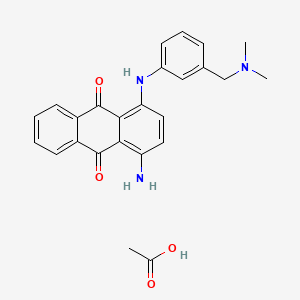
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)
